Superior Hypocholesterolemic Efficacy: Ethyl 6-Chlorochroman-2-Carboxylate vs. Clofibrate in Sucrose-Fed Rat Model
The ethyl ester analog, ethyl 6-chlorochroman-2-carboxylate (II), demonstrates statistically superior hypocholesterolemic activity compared to the clinical reference compound clofibrate (I) in a high sucrose-fed hyperlipidemic rat model, establishing the 6-chloro-substituted chroman scaffold as a more potent platform [1]. At equivalent oral doses (0.2 and 0.4 mmol/kg), the 6-chlorochroman analog significantly reduced serum cholesterol, whereas analogs with different 6-position substituents (phenyl, cyclohexyl) were inactive [1].
| Evidence Dimension | Hypocholesterolemic activity in vivo |
|---|---|
| Target Compound Data | Ethyl 6-chlorochroman-2-carboxylate (II): more effective hypocholesterolemic drug than clofibrate at 0.2 and 0.4 mmol/kg oral doses. |
| Comparator Or Baseline | Clofibrate (I) at 0.2 and 0.4 mmol/kg oral doses; 6-phenylchroman-2-carboxylate (III) and 6-cyclohexylchroman-2-carboxylate (IV) at 0.2 and 0.4 mmol/kg oral doses. |
| Quantified Difference | II was a more effective hypocholesterolemic drug than clofibrate, whereas III and IV were inactive. |
| Conditions | Sucrose-fed fasted male Sprague-Dawley rats, 7-day oral administration, twice daily dosing. |
Why This Matters
This direct in vivo comparison provides quantifiable justification for selecting 6-chlorochroman-2-carboxylate esters over clofibrate or other 6-substituted analogs for hypolipidemic research.
- [1] Mukhopadhyay, A., Patel, S. T., O'Brien, M., Kokrady, S. S., Newman, H. A. I., Witiak, D. T., Lanese, R. R., Rice, J. C., & Feller, D. R. (1983). Hypolipidemic effects of clofibrate and selected chroman analogs in fasted rats: II. High sucrose-fed animals. Lipids, 18(1), 59–67. View Source
